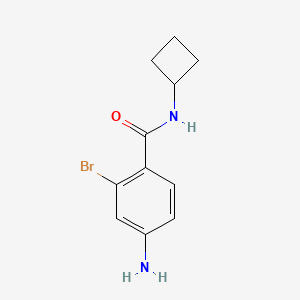

4-Amino-2-bromo-N-cyclobutylbenzamide

Description

4-Amino-2-bromo-N-cyclobutylbenzamide is a benzamide derivative featuring a bromine atom at the ortho-position (C2) and an amino group at the para-position (C4) on the benzene ring. The amide nitrogen is substituted with a cyclobutyl group, a strained four-membered cycloalkane. This structural configuration imparts unique steric and electronic properties, making it a candidate for pharmacological and synthetic chemistry research. Its molecular formula is C₁₁H₁₂BrN₂O, with a molecular weight of 283.14 g/mol.

Properties

IUPAC Name |

4-amino-2-bromo-N-cyclobutylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-10-6-7(13)4-5-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFHJGCTPSCEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(C=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-bromo-N-cyclobutylbenzamide typically involves the following steps:

Amination: The amino group at the 4-position can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

Cyclobutylation: The cyclobutyl group can be attached to the nitrogen atom of the amide through a nucleophilic substitution reaction using cyclobutylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-bromo-N-cyclobutylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, sodium alkoxide, or thiols under appropriate conditions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydrogen-substituted derivatives.

Substitution: Hydroxyl, alkoxy, or thiol-substituted derivatives.

Scientific Research Applications

4-Amino-2-bromo-N-cyclobutylbenzamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-N-cyclobutylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with 4-Amino-2-bromo-N-cyclobutylbenzamide, enabling comparative analysis:

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity

- The amino group in the target compound enhances water solubility compared to Bromadoline’s dimethylamino-cyclohexyl group, which increases lipophilicity .

Research Findings and Implications

Pharmacokinetic Insights

- The strained cyclobutyl ring in the target compound may reduce metabolic degradation rates compared to cyclohexyl or phenyl analogs, as observed in related benzamides .

- 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7), lacking an amide group, exhibits higher reactivity due to dual amino groups, limiting its stability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.